molecular formula C19H16BrNO5 B11682823 N-[5-bromo-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide

N-[5-bromo-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11682823
M. Wt: 418.2 g/mol
InChI Key: DZGRNLKXXNMNKG-UHFFFAOYSA-N
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Description

N-[5-bromo-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core substituted with a bromo group and a dimethoxybenzoyl moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of N-[5-bromo-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting from readily available precursors One common synthetic route includes the bromination of a benzofuran derivative, followed by acylation with 2,5-dimethoxybenzoyl chlorideIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as using specific catalysts and solvents to facilitate the reactions .

Chemical Reactions Analysis

N-[5-bromo-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[5-bromo-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[5-bromo-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromo and dimethoxybenzoyl moieties may play a role in binding to these targets, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

N-[5-bromo-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H16BrNO5

Molecular Weight

418.2 g/mol

IUPAC Name

N-[5-bromo-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C19H16BrNO5/c1-10(22)21-17-13-8-11(20)4-6-16(13)26-19(17)18(23)14-9-12(24-2)5-7-15(14)25-3/h4-9H,1-3H3,(H,21,22)

InChI Key

DZGRNLKXXNMNKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(OC2=C1C=C(C=C2)Br)C(=O)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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